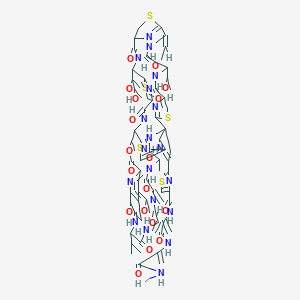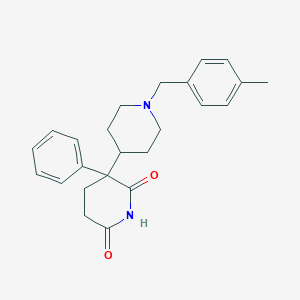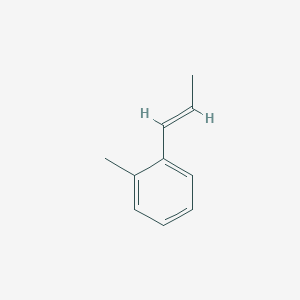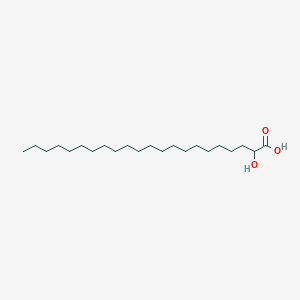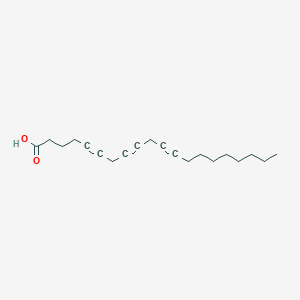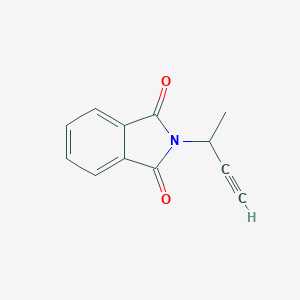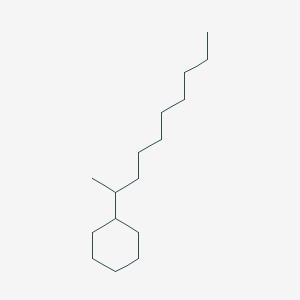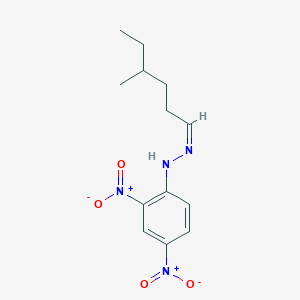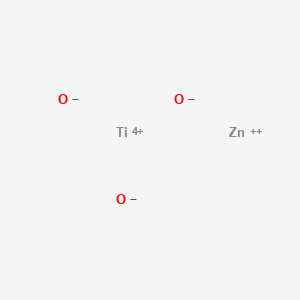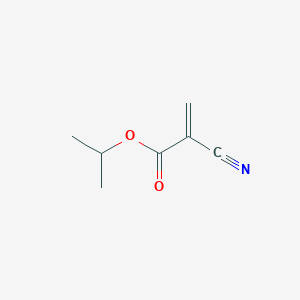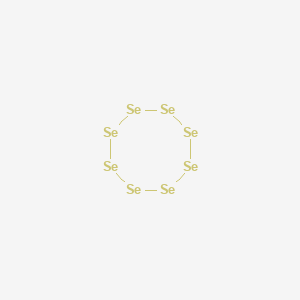
Cyclooctaselenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctaselenium (COS) is a cyclic inorganic compound that has been studied extensively for its potential applications in various fields of science. It is a selenium analogue of cyclooctene, with a cyclic structure containing eight selenium atoms. COS has been found to exhibit unique properties, making it a promising candidate for use in scientific research.
Aplicaciones Científicas De Investigación
Environmental Analysis
- Cyclooctaselenium (Se8) has been identified in selenium-impacted sediments. A gas chromatography-mass spectrometry method was developed for analyzing Se8 in sediments after extraction. This method, despite some limitations, provided a low detection limit and indicated that Se8 accounted for a significant portion of the total selenium in some sediments. This marked the first identification of Se8 in the environment (Farell & Wallschläger, 2018).
Material Science
- In material science, the study of rotational isomeric state models of sulfur and selenium chains, including cyclooctaselenium, was used to calculate entropy changes in their formation. This research provides insight into the thermodynamic properties of Se8 in its liquid state (Semlyen, 1967).
Catalysis
- Se8 plays a role in catalysis. One study focused on the catalytic functionalization of cyclooctane using iridium and ruthenium polyhydride systems. Although Se8 wasn't the main focus, it's an example of how similar cyclic compounds are crucial in catalytic processes (Felkin et al., 1984).
Synthesis of Nanoparticles
- Se8-related compounds are used in the synthesis of narrowly dispersed silica-supported nanoparticles. These nanoparticles exhibit high activity in certain catalytic processes, demonstrating the potential utility of Se8 in nanomaterials synthesis (Low et al., 2013).
Chemical Synthesis
- Cyclooctaselenium and similar compounds are essential in chemical synthesis. For instance, ruthenium-catalyzed cyclotrimerizations using cyclooctadiene have been explored for creating specialized chemical products (Foster et al., 2013).
Pharmacology and Medicine
- While the direct applications of Se8 in pharmacology are not prominent, related cyclic compounds, like cyclams, show potential in medicine. These compounds, including those containing selenium, could play roles in treatment and diagnosis (Liang & Sadler, 2004).
Structural Analysis
- The structural analysis of cyclooctaselenium helps understand its physical properties. A study on the low-temperature redetermination of monoclinic β-form of cyclooctaselenium revealed insights into its molecular structure and stability (Maaninen et al., 2004).
Propiedades
Número CAS |
12597-33-0 |
|---|---|
Nombre del producto |
Cyclooctaselenium |
Fórmula molecular |
Se8 |
Peso molecular |
631.8 g/mol |
Nombre IUPAC |
octaselenocane |
InChI |
InChI=1S/Se8/c1-2-4-6-8-7-5-3-1 |
Clave InChI |
JWMKWLJGSKAGLH-UHFFFAOYSA-N |
SMILES |
[Se]1[Se][Se][Se][Se][Se][Se][Se]1 |
SMILES canónico |
[Se]1[Se][Se][Se][Se][Se][Se][Se]1 |
Otros números CAS |
12597-33-0 |
Sinónimos |
Cyclooctaselenium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



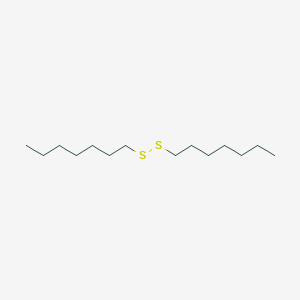
![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)
